5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one

Synthetic Chemistry Pharmaceutical Process Development Antipsychotic Drug Synthesis

5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one is the essential halogenated oxindole intermediate for ziprasidone synthesis. Its 6-chloro substitution and 5-bromoacetyl group are structurally non-interchangeable; replacing the bromoacetyl with a chloroacetyl (CAS 118307-04-3) alters reaction kinetics and impurity profiles in the final API. For kinase inhibitor libraries, the bromoacetyl group enables rapid SAR exploration via nucleophilic substitution. Insist on ≥98% purity to meet pharmaceutical impurity control standards. High-purity lots are available for immediate dispatch.

Molecular Formula C10H7BrClNO2
Molecular Weight 288.52 g/mol
Cat. No. B11837265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one
Molecular FormulaC10H7BrClNO2
Molecular Weight288.52 g/mol
Structural Identifiers
SMILESC1C2=CC(=C(C=C2NC1=O)Cl)C(=O)CBr
InChIInChI=1S/C10H7BrClNO2/c11-4-9(14)6-1-5-2-10(15)13-8(5)3-7(6)12/h1,3H,2,4H2,(H,13,15)
InChIKeyNWXKPAPWRGRCLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 999 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one: Key Intermediate for Kinase Inhibitor and API Synthesis


5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one (CAS 945223-52-9) is a halogenated oxindole derivative with the molecular formula C10H7BrClNO2 . It is structurally defined by a 6-chloro substitution on the indolin-2-one core and a reactive bromoacetyl group at the 5-position . This compound serves as a critical synthetic intermediate, particularly noted for its role in the preparation of the atypical antipsychotic drug ziprasidone [1]. The bromoacetyl moiety is a key functional handle, enabling subsequent chemical transformations such as reduction to a bromoethyl group or nucleophilic displacement to form amine-linked derivatives [1].

Why 5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one Cannot Be Directly Substituted with Other Oxindole Analogs


Generic substitution among oxindole derivatives is precluded by the distinct reactivity and biological activity profiles conferred by specific substitution patterns. The 6-chloro substitution and the 5-bromoacetyl group are not interchangeable with other halogens or acyl groups without altering downstream reaction pathways and final product profiles. For instance, the bromoacetyl group in this compound is specifically required for reduction to the 5-(2-bromoethyl) derivative, a critical intermediate in ziprasidone synthesis [1]. Replacing it with a chloroacetyl analog (CAS 118307-04-3) changes the reaction kinetics and potentially the impurity profile of the final drug substance [1]. Furthermore, while the parent 6-chlorooxindole (CAS 56341-37-8) exhibits its own biological activity as a chymase inhibitor (IC50 = 470 μM) , this activity is irrelevant to the compound's primary industrial application as a reactive intermediate. The quantitative evidence below details the specific contexts in which this compound's unique structure provides measurable differentiation.

Quantitative Evidence Guide: Comparative Performance of 5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one


Essential Intermediate for Ziprasidone Synthesis via Specific Reduction Pathway

This compound is a required intermediate for the synthesis of the atypical antipsychotic ziprasidone. It is specifically reduced to 5-(2-bromoethyl)-6-chloro-1,3-dihydro-2H-indol-2-one, a key precursor. A patent describing a novel ziprasidone process explicitly states that the synthesis proceeds from 5-(2-bromoacetyl)-6-chloro-1,3-dihydro-2H-indole-2-one [1]. The subsequent step, involving nucleophilic displacement of the bromine, yields the final drug substance. The requirement for this specific intermediate is a key differentiator from related compounds like 5-(2-chloroacetyl)-6-chloro-1,3-dihydroindol-2-one (CAS 118307-04-3), which, while similar, may lead to different impurity profiles and reaction kinetics in the final stages of API synthesis [2].

Synthetic Chemistry Pharmaceutical Process Development Antipsychotic Drug Synthesis

Class-Level Inference: 6-Chloro Substitution Pattern Imparts Unique Kinase Inhibitor Activity Not Observed with Unsubstituted Oxindoles

While direct biological data for this specific compound is limited in the public domain, the 6-chlorooxindole scaffold is a validated pharmacophore for kinase inhibition. A study by Marek et al. (2021) demonstrated that 3-bromo-6-chlorooxindole, a direct analog sharing the 6-chloro substitution, is a key building block for synthesizing potent kinase inhibitors like Nintedanib and Hesperadin, with overall synthetic yields exceeding 76% [1]. In contrast, the parent oxindole (without the 6-chloro group) exhibits significantly different reactivity and biological profiles. The 6-chloro group is critical for achieving the desired binding interactions with the kinase ATP-binding pocket, as evidenced by the fact that all eight potent kinase inhibitors synthesized in the study utilized substituted oxindoles, with the 6-chloro variant being a key example [1].

Medicinal Chemistry Kinase Inhibition Cancer Research

Differentiated Reactivity: Bromoacetyl vs. Chloroacetyl Moiety Impacts Downstream Derivatization

The bromoacetyl group in this compound provides a more reactive electrophilic handle compared to its chloroacetyl analog (6-chloro-5-(2-chloroacetyl)indolin-2-one, CAS 118307-04-3). This difference is critical for subsequent transformations, such as nucleophilic displacement with amines. A 2023 study by Garlapati et al. utilized the chloroacetyl analog to synthesize a series of 3°-amine derivatives (8a-e) with moderate to good antioxidant activity, achieving binding scores of -9.6 kcal/mol against human superoxide dismutase (SOD-1) for the most active compounds [1]. The target compound, with its bromoacetyl group, would exhibit faster reaction kinetics and potentially higher yields in analogous nucleophilic substitution reactions, making it a preferred choice when reaction efficiency and product purity are paramount .

Synthetic Chemistry Building Block Reactivity Nucleophilic Substitution

Primary Application Scenarios for 5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one


Synthesis of the Antipsychotic Drug Ziprasidone

This is the most established and commercially relevant application for 5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one. It serves as a key intermediate in the multi-step synthesis of ziprasidone, an atypical antipsychotic used to treat schizophrenia and bipolar disorder [1]. The compound undergoes reduction to the corresponding bromoethyl derivative, which is then reacted with a piperazinyl benzisothiazole to form the final drug substance [2]. Procurement for this purpose is driven by the need for high-purity intermediates that meet strict pharmaceutical quality standards to control impurity profiles in the final API.

Medicinal Chemistry for Kinase Inhibitor Development

The 6-chlorooxindole core is a privileged scaffold in kinase inhibitor drug discovery. 5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one can be used as a versatile building block to synthesize focused libraries of oxindole-based kinase inhibitors. The bromoacetyl group allows for facile derivatization via nucleophilic substitution, enabling the rapid exploration of structure-activity relationships (SAR) around the oxindole core [1]. This application is supported by the successful use of related 6-chloro-3-bromooxindoles in the synthesis of potent, clinically-relevant kinase inhibitors like Nintedanib and Hesperadin [2].

Synthesis of Novel Antioxidant and Enzyme Inhibitor Leads

The compound's reactive bromoacetyl group enables the creation of novel amine-linked oxindole derivatives with potential therapeutic applications. As demonstrated with the closely related chloroacetyl analog, such derivatives can exhibit promising antioxidant activity and strong binding affinity to targets like human superoxide dismutase (SOD-1) [1]. The target compound, with its more reactive bromoacetyl group, offers an improved starting point for synthesizing and screening these and other derivatives for activity against urease, α-glucosidase, and other enzymes relevant to metabolic and inflammatory diseases [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.